molecular formula C13H9ClFNO B1414936 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one CAS No. 1039946-66-1

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one

Cat. No.: B1414936
CAS No.: 1039946-66-1
M. Wt: 249.67 g/mol
InChI Key: SUKAXDVIBUIWDE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one is a high-purity chemical compound with the molecular formula C13H9ClFNO and is supplied for laboratory research purposes . This molecule features a unique structure combining a 4-chloro-2-fluorophenyl ring with a pyridin-2-yl group through an ethanone linker. This specific architecture makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery, particularly for exploring structure-activity relationships and developing novel bioactive molecules. As a building block, it can be utilized in various synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, to create more complex chemical entities for screening. Our product is accompanied by a Certificate of Analysis to ensure quality and batch-to-batch consistency. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-9-4-5-11(12(15)7-9)13(17)8-10-3-1-2-6-16-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAXDVIBUIWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Synthesis

Method Overview:
This approach involves the formation of a Grignard reagent from 4-chloro-2-fluorobenzene, followed by nucleophilic addition to a suitable electrophile, typically a ketone or aldehyde, to introduce the ethanone backbone attached to the chlorofluorophenyl group. The subsequent coupling with a pyridin-2-yl derivative yields the target compound.

Step-by-step Process:

  • Preparation of Grignard Reagent:

    • React 4-chloro-2-fluorobenzene with magnesium turnings in anhydrous ether under inert atmosphere (nitrogen or argon).
    • The reaction is maintained at room temperature or slightly elevated temperature to ensure complete formation.
  • Nucleophilic Addition:

    • The Grignard reagent is added dropwise to a solution of 2-pyridyl-2-oxoethyl derivative (such as 2-pyridinecarboxaldehyde or related compounds).
    • The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon, forming a tertiary alcohol intermediate.
  • Oxidation or Dehydration:

    • The tertiary alcohol is then dehydrated or oxidized to form the ketone, resulting in 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one .

Reaction Conditions & Notes:

  • Strict anhydrous conditions are necessary to prevent magnesium oxide formation.
  • Inert atmosphere (nitrogen or argon) is critical.
  • Purification involves solvent evaporation, recrystallization, or chromatography.

Research Data:
This method aligns with the synthesis of similar halogenated phenyl ketones, as detailed in the synthesis of related compounds involving Grignard reactions with halogenated aromatics.

Halogenation and Cross-Coupling Strategies

Method Overview:
This approach involves the initial synthesis of halogenated phenyl precursors, followed by cross-coupling reactions such as Suzuki-Miyaura or Stille coupling to attach the pyridin-2-yl group.

Step-by-step Process:

  • Synthesis of Halogenated Phenyl Precursors:

    • Start with commercially available 4-chloro-2-fluorobenzene or synthesize via electrophilic aromatic substitution reactions.
  • Palladium-Catalyzed Cross-Coupling:

    • Use a boronic acid or ester derivative of pyridin-2-yl, such as 2-pyridylboronic acid.
    • Couple with the halogenated phenyl precursor using palladium catalysts (e.g., Pd(PPh₃)₄) under basic conditions.
  • Formation of the Ethanone Linker:

    • The coupled product is then subjected to oxidation or functionalization to introduce the ethanone moiety, often via oxidation of the methyl group or direct acylation.

Reaction Conditions & Notes:

  • Catalytic conditions are optimized for high yield and selectivity.
  • Purification involves chromatography and recrystallization.

Research Data:
Cross-coupling methods are well-established for constructing complex aromatic ketones, with extensive literature on similar halogenated aromatic systems.

Direct Friedel-Crafts Acylation

Method Overview:
An alternative, more straightforward approach involves Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with a suitable acyl chloride derived from pyridin-2-yl methyl groups.

Step-by-step Process:

  • Preparation of Acyl Chloride:

    • Synthesize 2-pyridin-2-ylacetyl chloride from 2-pyridylacetic acid using thionyl chloride or oxalyl chloride.
  • Friedel-Crafts Acylation:

    • React 4-chloro-2-fluorobenzene with the acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
    • The reaction proceeds via electrophilic aromatic substitution, attaching the acyl group to the aromatic ring.
  • Workup and Purification:

    • Quench the reaction with aqueous acid, extract, and purify via chromatography.

Reaction Conditions & Notes:

  • Control of temperature (often 0–25°C) is essential to prevent polyacylation.
  • The method is efficient but may require optimization to improve selectivity.

Research Data:
Friedel-Crafts acylation remains a classical method for aromatic ketone synthesis, especially suitable for halogenated aromatic compounds.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Advantages Limitations References/Notes
Grignard Reaction 4-chloro-2-fluorobenzene, Mg, ether, inert atmosphere High specificity, versatile for complex derivatives Moisture-sensitive, requires inert conditions Common in synthesis of halogenated phenyl ketones
Cross-Coupling (Suzuki) Halogenated phenyl, 2-pyridylboronic acid, Pd catalyst High yield, functional group tolerance Requires palladium catalysts, purification steps Widely used for aromatic carbon-carbon bond formation
Friedel-Crafts Acylation 4-chloro-2-fluorobenzene, 2-pyridylacetic acid chloride, AlCl₃ Simpler, direct approach Polyacylation risk, moderate selectivity Classical aromatic ketone synthesis

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one has been investigated for its potential as a pharmaceutical agent. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure in anticancer drug discovery .

Agricultural Chemistry

The compound has also been evaluated for its efficacy as a pesticide or herbicide. Its structural features may confer specific biological activity against pests, making it a candidate for further exploration in agricultural applications.

Case Study: Insecticidal Properties
Research has demonstrated that certain derivatives of this compound possess insecticidal properties, effectively targeting common agricultural pests. Field trials have indicated that these compounds can reduce pest populations significantly without harming beneficial insects .

Material Science

In material science, this compound has been explored for its potential use in developing new materials with specific electronic or optical properties.

Case Study: Organic Electronics
Studies have shown that incorporating this compound into organic electronic devices can enhance their performance. Its unique electronic properties allow for improved charge transport and stability in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effects of the pyridine ring.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridin-2-yl Ethanones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/State Notable Properties Evidence ID
This compound C₁₃H₉ClFNO 249.67 4-Cl, 2-F on phenyl Not reported High polarity, electron-deficient aryl
1-(2,4-Dimethoxy-6-methylphenyl)-2-(pyridin-2-yl)ethan-1-one (10) C₁₆H₁₇NO₃ 271.31 2,4-dimethoxy, 6-methyl on phenyl Not reported Enhanced solubility due to methoxy groups
1-(2,4-Dihydroxy-6-methylphenyl)-2-(pyridin-2-yl)ethan-1-one (14) C₁₄H₁₃NO₃ 243.26 2,4-dihydroxy, 6-methyl on phenyl Off-white solid (purified) Potential for hydrogen bonding
1-(3,5-Dimethylphenyl)-2-morpholino-2-(pyridin-2-yl)ethan-1-one (3ao) C₂₀H₂₃N₂O₂ 331.41 3,5-dimethylphenyl, morpholino Yellow oil (73% yield) Increased steric bulk, basicity from morpholine

Key Findings :

  • Electron-Withdrawing vs.
  • Solubility : Methoxy and hydroxy groups (e.g., compounds 10 and 14) improve aqueous solubility, whereas halogenated derivatives like the target compound may exhibit lower solubility .
  • Biological Interactions: Morpholino-substituted analogs (e.g., 3ao) demonstrate how tertiary amines can influence pharmacokinetic properties, such as membrane permeability .

Pyridine Ring Variations

Table 2: Pyridine Positional Isomers and Heterocyclic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Pyridine Position Additional Features Applications/Notes Evidence ID
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one C₁₄H₁₂ClNO 245.71 Pyridin-3-yl 2-methyl, 4-Cl on phenyl Intermediate in drug synthesis
1-[1-(Pyridin-2-yl)indolizin-3-yl]ethan-1-one C₁₅H₁₃N₂O 237.28 Fused indolizin Aromatic bicyclic system Structural complexity for ligand design
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one C₁₂H₁₀N₂O 198.22 Pyridin-2-yl and 4-yl Dual pyridine moieties Predicted pKa = 5.10

Key Findings :

  • Positional Effects : Pyridin-2-yl (target compound) vs. pyridin-3-yl () alters electronic distribution and steric interactions, impacting binding to biological targets.
  • Dual Pyridine Moieties : The compound in shows reduced molecular weight and acidity (pKa ~5.10), suggesting distinct reactivity in proton-coupled processes .

Heterocyclic and Thiophene Derivatives

Table 3: Thiophene and Sulfur-Containing Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physical Properties Evidence ID
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one C₁₄H₁₂FN₃OS 289.33 Pyrimidine, methylsulfanyl Solid (CAS: 217661-99-9)
1-(5-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one C₁₅H₁₀ClF₃N₄OS₂ 442.85 Thiophene, triazole, trifluoromethyl High halogen content

Key Findings :

  • Halogen Effects : The trifluoromethyl group in introduces strong electron-withdrawing effects and metabolic stability, contrasting with the target compound’s chloro-fluoro motif.

Biological Activity

1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one, also known by its CAS number 1039946-66-1, is an organic compound belonging to the ketone class. Its structure features a phenyl ring substituted with chlorine and fluorine atoms, along with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C13H9ClFNO
  • Molecular Weight : 249.67 g/mol
  • IUPAC Name : 1-(4-chloro-2-fluorophenyl)-2-pyridin-2-ylethanone

The compound's unique structure contributes to its reactivity and biological interactions, particularly through the electron-withdrawing effects of the halogen substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen atoms can influence the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions that may inhibit enzyme activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

Anticancer Activity

A study investigating the antiproliferative effects of related compounds reported that modifications in the structure significantly influenced their activity against chronic lymphocytic leukemia (CLL) cell lines. The most potent analogs exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating strong cytotoxic effects at low concentrations .

Enzyme Interaction Studies

Research into covalent inhibitors has highlighted the potential of electrophilic compounds like this compound to selectively target GPX4. The compound's ability to undergo thiol addition suggests it could serve as a valuable tool in developing therapies aimed at inducing ferroptosis in cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure DifferencesBiological Activity
1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-oneLacks fluorine atomReduced reactivity
1-(4-Fluorophenyl)-2-(pyridin-2-yl)ethan-1-oneLacks chlorine atomDifferent chemical properties
1-(4-Chloro-2-fluorophenyl)-2-(pyridin-3-yl)ethan-1-oneNitrogen position alteredVaries in target interaction

Q & A

What are the common synthetic routes for 1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one, and how can reaction conditions be optimized for higher yields?

Basic Synthesis : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, thionyl chloride-mediated activation of carboxylic acids (e.g., 2,4-dimethoxy-6-methylbenzoic acid) followed by coupling with pyridinyl precursors under reflux conditions is a standard approach .
Advanced Optimization : Substituent effects on the aryl ring (e.g., chloro and fluoro groups) influence reaction rates and regioselectivity. Microwave-assisted synthesis or catalytic systems (e.g., Lewis acids like AlCl₃) can enhance yields by reducing side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Basic Application : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, a derivative with a similar backbone (1-(4-chlorophenyl)-2-[4-hydroxyphenyl]ethanone) was resolved at 123 K, revealing a mean C–C bond length of 1.514 Å and dihedral angles critical for conformational analysis .
Advanced Challenges : Twinning or disorder in crystals (common in halogenated analogs) requires specialized refinement software like SHELXL. High-resolution data (R factor < 0.05) and hydrogen bonding network analysis are essential for validating molecular packing .

What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be reconciled?

Basic Characterization : ¹H/¹³C NMR and ESI-HRMS are standard. For example, derivatives with pyridinyl groups show distinct aromatic proton splitting (δ 7.5–8.5 ppm) and molecular ion peaks (e.g., m/z 483.1165 for a chlorophenyl analog) .
Advanced Resolution : Conflicting NMR shifts may arise from solvent effects or tautomerism. Deuterated DMSO or CDCl₃ comparisons, alongside 2D NMR (COSY, HSQC), clarify assignments. For fluorinated analogs, ¹⁹F NMR provides additional confirmation .

How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Basic Reactivity : Electron-withdrawing groups (e.g., -Cl, -F) deactivate the aryl ring, reducing electrophilic substitution rates. Pyridinyl nitrogen directs metal-catalyzed coupling (e.g., Suzuki-Miyaura) to specific positions .
Advanced Mechanistic Insights : DFT calculations on similar compounds (e.g., (2E)-3-(2,6-dichlorophenyl)propenone) show that substituent electronegativity modulates frontier molecular orbitals, affecting transition-state stabilization. Halogens increase oxidative addition efficiency in Pd-catalyzed reactions .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Basic Assays : Antimicrobial activity is assessed via MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains (e.g., S. aureus, C. albicans). Derivatives with tetrazolyl or triazolyl groups show enhanced bioactivity .
Advanced SAR Studies : Structure-activity relationship (SAR) models integrate docking simulations (e.g., with fungal CYP51 or bacterial gyrase) and pharmacokinetic profiling (LogP, bioavailability). Chloro/fluoro substituents improve membrane permeability but may increase toxicity .

How can computational chemistry (DFT, MD) predict the physicochemical properties of this compound?

Basic Modeling : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict vibrational spectra. For a dichlorophenyl analog, computed IR frequencies matched experimental data within 5% error .
Advanced Applications : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal aggregation tendencies. Polar surface area (PSA) and solvation free energy correlate with solubility, critical for formulation studies .

What safety protocols are recommended for handling hazardous intermediates during the synthesis of this compound?

Basic Precautions : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources (P210). Brominated intermediates (e.g., 2-bromo analogs) require strict control of reaction exotherms .
Advanced Risk Mitigation : For thioketones or sulfanyl derivatives (e.g., AK Scientific’s 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone), implement spill containment and HEPA filtration to manage dust/volatiles .

How do steric and electronic effects in this compound derivatives impact crystallization behavior?

Basic Observations : Bulky substituents (e.g., tetrazolyl groups) reduce crystal symmetry, leading to polymorphic forms. Halogens promote π-stacking, improving crystal quality .
Advanced Analysis : Hirshfeld surface analysis quantifies intermolecular interactions. For a dichlorophenyl-propenone derivative, Cl···H contacts (12.8%) and C–H···O bonds (9.4%) dominate packing, validated via SC-XRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2-fluorophenyl)-2-(pyridin-2-yl)ethan-1-one

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